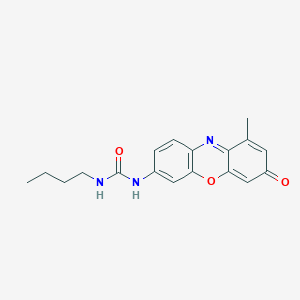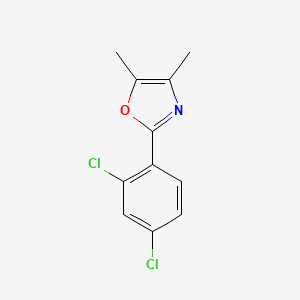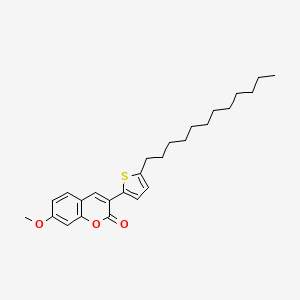![molecular formula C30H26BrN2P B14200410 [(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 850462-83-8](/img/structure/B14200410.png)
[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide is a chemical compound that combines the structural features of bipyridine and triphenylphosphonium. This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 5’-methyl-2,2’-bipyridine with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of phosphine oxides.
Substitution: Substituted derivatives where the bromide ion is replaced by the nucleophile.
科学研究应用
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic activity.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
作用机制
The mechanism of action of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. The triphenylphosphonium group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
相似化合物的比较
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide can be compared with other similar compounds, such as:
Methyltriphenylphosphonium bromide: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.
5-Methyl-2,2’-bipyridine: Does not contain the triphenylphosphonium group, limiting its applications in biological systems.
Ethyltriphenylphosphonium bromide: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and properties.
The uniqueness of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide lies in its combination of bipyridine and triphenylphosphonium features, providing a versatile platform for various scientific applications.
属性
CAS 编号 |
850462-83-8 |
|---|---|
分子式 |
C30H26BrN2P |
分子量 |
525.4 g/mol |
IUPAC 名称 |
[6-(5-methylpyridin-2-yl)pyridin-3-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26N2P.BrH/c1-24-17-19-29(31-21-24)30-20-18-25(22-32-30)23-33(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI 键 |
IGXBQRVICSCFRI-UHFFFAOYSA-M |
规范 SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



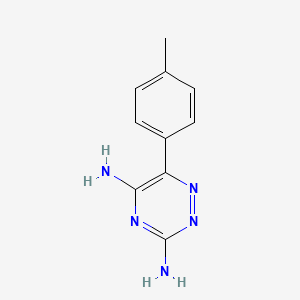
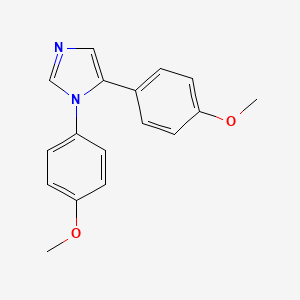
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
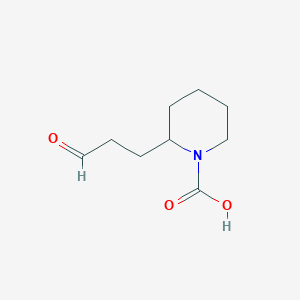
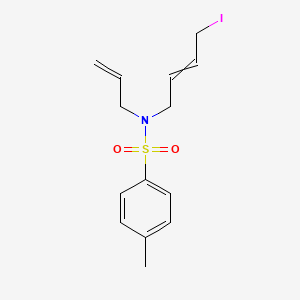
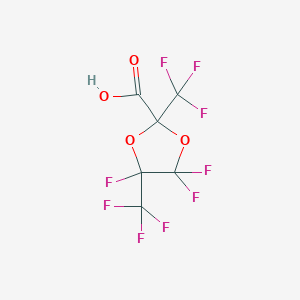
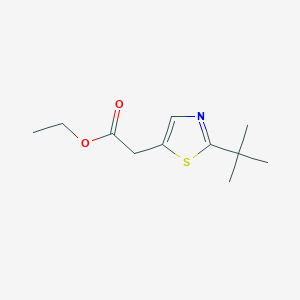
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)
